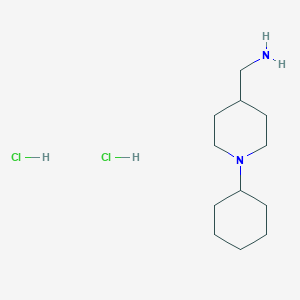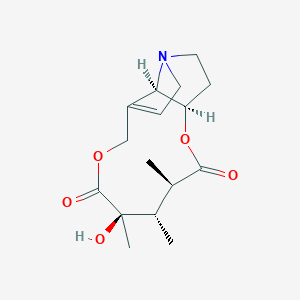
(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as DMAF, is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, and a building block for synthesizing a variety of other compounds.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
(E)-3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one and its derivatives are significant in the field of organic synthesis. They serve as intermediates in synthesizing a variety of biologically active compounds, such as osimertinib, an anticancer drug. The compound has been used to create derivatives with potential biological activities, including small molecule anti-cancer drugs (Zou, Jiang, Jia, & Zhu, 2018). Additionally, reactions of this compound with N-nucleophiles have led to the formation of various derivatives, such as arylaminoprop-2-en-1-one derivatives and pyrazole, isoxazole, and pyrimidinethione derivatives, showing its versatility as a building block in synthetic chemistry (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Antimicrobial Effects
Some derivatives of (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one have shown moderate effects against bacterial and fungal species, indicating potential antimicrobial applications. This highlights the compound's role in contributing to the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Photophysical Applications
In the realm of photophysics, derivatives of this compound have been explored for their nonlinear optical properties. Studies on pyrene derivatives of the compound have indicated its potential in developing lossless broadband nonlinear refraction materials. Such materials are crucial in optical technologies like laser systems and optical limiters (Wu et al., 2017).
Chemosensor Development
The compound has also been utilized in the development of chemosensors, particularly for the detection of metal ions. A novel derivative was synthesized and characterized as a fluorescent chemosensor, demonstrating selectivity and sensitivity towards Fe+3 ions. This indicates its potential in environmental monitoring and analytical chemistry (Singh, Sindhu, & Khurana, 2014).
Mechanistic and Theoretical Studies
The compound has been a subject in theoretical studies, particularly in understanding the mechanism and regioselectivity of chemical reactions like 1,3-dipolar cycloaddition. Such studies provide insights into the reaction mechanisms at the molecular level, aiding in the design of more efficient synthetic pathways (Moeinpour & Khojastehnezhad, 2015).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWCQRTMKRLQZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



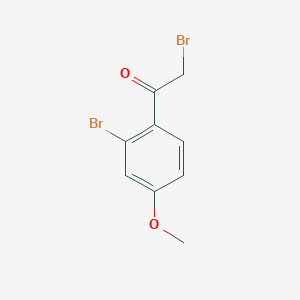
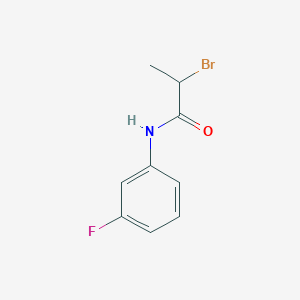


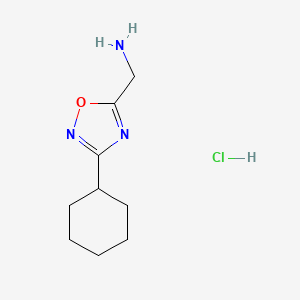
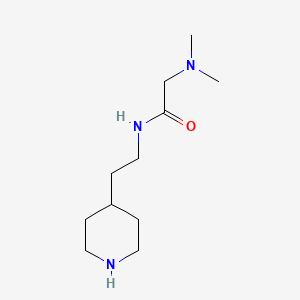
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)
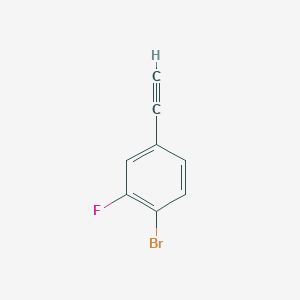
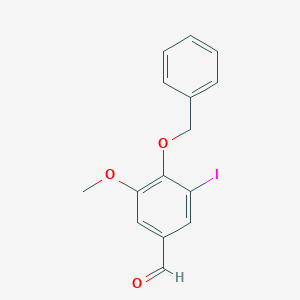
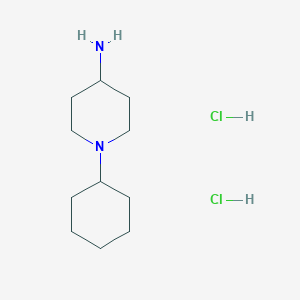
![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
